molecular formula C12H13ClN4 B1479551 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2098069-90-8

2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1479551
CAS No.: 2098069-90-8
M. Wt: 248.71 g/mol
InChI Key: ZQWMULWQRRMPBJ-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chloromethyl and cyclopropylmethyl groups adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

    Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

    2-(5-(Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine: Similar structure but with a bromomethyl group instead of chloromethyl.

    2-(5-(Hydroxymethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine: Contains a hydroxymethyl group, leading to different reactivity.

    2-(5-(Methyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine: Lacks the halogen group, affecting its chemical behavior.

Uniqueness: The presence of the chloromethyl group in 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine makes it particularly reactive in nucleophilic substitution reactions, which can be exploited in the synthesis of various derivatives. This reactivity distinguishes it from similar compounds with different substituents.

Properties

IUPAC Name

2-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-6-10-5-11(12-7-14-3-4-15-12)16-17(10)8-9-1-2-9/h3-5,7,9H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWMULWQRRMPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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